2,2-Bis(hydroxymethyl)propionic acid
Overview
Description
2,2-Bis(hydroxymethyl)propionic acid, also known as dimethylolpropionic acid, is an organic compound with the molecular formula C₅H₁₀O₄. It is characterized by the presence of one carboxyl group and two hydroxyl groups attached to a central carbon atom. This compound is widely used in the synthesis of hyperbranched polymers and dendrimers due to its unique structure and reactivity .
Biochemical Analysis
Biochemical Properties
2,2-Bis(hydroxymethyl)propionic acid is commonly used as an AB 2 monomer for the synthesis of hyperbranched polymers and dendrimers . It interacts with other chemicals and can also react with itself to produce esters via esterification .
Molecular Mechanism
The molecular mechanism of this compound involves the reaction of each hydroxyl group with 2,2-bis(hydroxymethyl) propionic acid, which doubles the number of hydroxyl groups present in the molecule . Repeating this reaction step produces one more shell each time, thus the molecule grows .
Transport and Distribution
It’s soluble in water, slightly soluble in acetone, and insoluble in benzene .
Subcellular Localization
Its derivatives have been used to construct dendritic architectures via the “click” azide-acetylene cycloaddition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Bis(hydroxymethyl)propionic acid typically involves the reaction of formaldehyde with n-propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature range of 20-60°C for 6-14 hours . The product is then purified through crystallization and filtration processes.
Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors where formaldehyde and n-propionaldehyde are reacted under similar conditions. The reaction mixture is then subjected to oxidation and concentration steps to yield the final product. This method is efficient and yields high-quality this compound with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(hydroxymethyl)propionic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Used as a monomer in the synthesis of hyperbranched polymers and dendrimers.
Oxidation and Reduction: Can be oxidized to form corresponding acids or reduced to form alcohol derivatives.
Common Reagents and Conditions:
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Polymerization: Often carried out using catalysts like tin(II) octoate or dibutyltin dilaurate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products:
Esters: Formed from esterification reactions.
Polymers: Hyperbranched polymers and dendrimers.
Oxidized Products: Corresponding carboxylic acids.
Scientific Research Applications
2,2-Bis(hydroxymethyl)propionic acid has a wide range of applications in scientific research:
Biology: Employed in the development of biocompatible materials for medical applications.
Industry: Applied in the production of coatings, adhesives, and waterborne polyurethanes.
Mechanism of Action
The mechanism by which 2,2-Bis(hydroxymethyl)propionic acid exerts its effects is primarily through its ability to form hyperbranched polymers and dendrimers. These structures have a high degree of functionality and can encapsulate various molecules, enhancing their solubility and bioavailability. The hydroxyl groups on the compound allow for multiple points of attachment, facilitating the formation of complex polymeric structures .
Comparison with Similar Compounds
Isobutyric acid: Similar in structure but lacks the hydroxyl groups.
Pentaerythritol: Contains four hydroxyl groups but no carboxyl group.
Trimethylolpropane: Similar in having multiple hydroxyl groups but differs in the overall structure.
Uniqueness: 2,2-Bis(hydroxymethyl)propionic acid is unique due to its combination of one carboxyl group and two hydroxyl groups, which allows it to participate in a variety of chemical reactions and form highly functionalized polymers. This makes it particularly valuable in the synthesis of hyperbranched polymers and dendrimers, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(2-6,3-7)4(8)9/h6-7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBDIHRZYDMNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34590-77-7 | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34590-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027577 | |
Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4767-03-7 | |
Record name | Dimethylolpropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4767-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylolpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004767037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylolpropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96616 | |
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Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLOLPROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NHI8V17MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-bis(hydroxymethyl)propionic acid?
A1: The molecular formula of bis-MPA is C5H10O4, and its molecular weight is 134.13 g/mol.
Q2: What spectroscopic data is available to confirm the structure of bis-MPA?
A2: Researchers extensively use nuclear magnetic resonance (NMR) spectroscopy, both 1H-NMR and 13C-NMR, to confirm the structure and purity of bis-MPA and its derivatives. [, , , , , , ]
Q3: How does the incorporation of bis-MPA affect the properties of polylactide-based biomaterials?
A3: Incorporating bis-MPA into polylactide (PLLA) enhances its hydrophilicity and reduces its brittleness, making it more suitable for biomedical applications. []
Q4: How does the modification of hyperbranched polyesters with bis-MPA affect their thermal stability?
A4: End-capping hydroxyl-terminated hyperbranched polyesters based on bis-MPA with long-chain n-alkyl carboxylic acids significantly improves their thermal stability. The degree of modification and the length of the alkyl chain influence the extent of this enhancement. []
Q5: Can bis-MPA be used as a building block for creating catalytic structures?
A5: Yes, bis-MPA can be incorporated into dendritic structures that act as catalysts. For example, researchers have synthesized amphiphilic dendrimers containing a benzophenone core and a polar exterior based on bis-MPA. These dendrimers demonstrate enhanced catalytic activity in the photosensitized oxygenation of sulfides. []
Q6: How does the dendritic structure of bis-MPA-based polymers affect their catalytic activity?
A6: The dendritic structure provides an apolar microenvironment that enhances the interaction between the catalyst and the substrate, leading to increased reaction rates and selectivity. []
Q7: Are there any computational studies on bis-MPA and its derivatives?
A7: While computational studies specifically focusing on bis-MPA are limited in the provided literature, there is potential for applying computational techniques to study its properties. For example, molecular dynamics simulations could provide insights into the self-assembly behavior of bis-MPA based dendrimers.
Q8: How does the generation number of bis-MPA-based dendrimers affect their properties?
A8: The properties of bis-MPA-based dendrimers, such as their thermal behavior, crystallinity, and self-diffusion, are influenced by the generation number. Generally, higher generation dendrimers exhibit lower crystallinity and weaker melting transitions. [, ]
Q9: How does the nature of the end groups in bis-MPA-based dendrimers affect their properties?
A9: Modifying the terminal hydroxyl groups of bis-MPA-based dendrimers with different functionalities significantly affects their thermal and solubility behavior. For instance, end-capping with acetate groups leads to a lower glass transition temperature compared to hydroxyl or long alkyl chain termination. []
Q10: How does the neutralization degree of bis-MPA-based polyurethane resins affect their performance as emulsifiers?
A10: The neutralization degree of carboxyl groups in bis-MPA-based polyurethane resins significantly influences their emulsifying properties in styrene polymerization. The maximum polymerization rate and the number of radicals per particle are affected by the hydrophobicity and electrosteric characteristics of the polyurethane aggregates, which are determined by their neutralization degree. [, ]
Q11: What is the biocompatibility of bis-MPA-based polymers?
A11: Bis-MPA-based polymers have shown potential for biomedical applications due to their biocompatibility. For example, polyurethane/polyacrylamide hydrogels incorporating bis-MPA demonstrate good cell affinity and are suitable for fabricating radiotherapy boluses. []
Q12: How does the incorporation of bis-MPA influence the biodegradability of polymers?
A12: Bis-MPA can be used to introduce hydrolytically degradable linkages into polymers. For example, star polymers with a bis-MPA-based polyester dendritic core exhibit pH-controlled drug release and carrier degradation due to the hydrolysis of the dendritic core. []
Q13: Are there any alternative monomers to bis-MPA for synthesizing hyperbranched polymers?
A13: Yes, other monomers, such as glycerol and pentaerythritol, have been explored as alternatives to bis-MPA for the sol-gel synthesis of mesoporous titania. While these alternatives can produce mesoporous materials, their properties might differ from those obtained using bis-MPA. []
Q14: What analytical techniques are commonly employed to characterize bis-MPA-based polymers?
A14: Various analytical techniques are crucial for characterizing bis-MPA-based polymers, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the structure, composition, and purity. [, , , , , , ]
- Gel Permeation Chromatography (GPC): For analyzing molecular weight and distribution. [, , , , ]
- Thermogravimetric Analysis (TGA): For studying thermal stability and degradation behavior. [, ]
- Differential Scanning Calorimetry (DSC): For examining thermal transitions like glass transition temperature and melting point. [, , , ]
- Fourier Transform Infrared (FT-IR) Spectroscopy: For identifying functional groups and monitoring reactions. [, ]
- X-ray Powder Diffraction (XRD): For evaluating crystallinity. []
- Atomic Force Microscopy (AFM): For visualizing surface morphology. []
- Transmission Electron Microscopy (TEM): For examining nanoscale morphology. []
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